

# A Technical Guide to Disodium Succinate-13C2: Commercial Availability, Purity, and Experimental Applications

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## Compound of Interest

Compound Name: *Disodium succinate-13C2*

Cat. No.: *B12399727*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Disodium succinate-13C2**, a stable isotope-labeled compound crucial for metabolic research and drug development. This document details its commercial availability, purity specifications from various suppliers, and comprehensive experimental protocols for its application in tracer studies, metabolic flux analysis, and analytical quantification.

## Commercial Suppliers and Purity

**Disodium succinate-13C2** is available from a select number of specialized chemical suppliers. The purity of these compounds is critical for accurate and reproducible experimental results. Below is a summary of commercially available **Disodium succinate-13C2** and related labeled compounds, with their stated purity levels.

Supplier	Compound Name	Catalog Number	Purity Specifications	Isotopic Enrichment	Notes
MedchemExpress	Disodium succinate-13C2	HY-W015410S	99.3% (by HPLC)[1]	99.5%[1]	Certificate of Analysis available.[1]
Sigma-Aldrich	Succinic acid-1,4-13C2	79864-95-2	99% (Chemical Purity)	99 atom % 13C	Acid form, not the disodium salt.
Toronto Research Chemicals	Succinic Acid-1,4-13C2	-	High purity	-	Supplier of various labeled compounds. [2][3][4][5][6]
IsoSciences	-	-	High purity	-	Specializes in custom synthesis of stable isotope-labeled compounds. [7][8]
Omicron Biochemicals, Inc.	-	-	High purity	-	Specializes in uniformly 13C-labeled saccharides and derivatives.[9] [10][11][12]
C/D/N Isotopes Inc.	-	-	High purity	-	Offers a wide range of deuterated and carbon-13 labeled

compounds.

[\[13\]](#)

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## Experimental Protocols

The utilization of **Disodium succinate-13C2** in research necessitates robust and well-defined experimental protocols. Below are detailed methodologies for key applications of this labeled compound.

### Metabolic Flux Analysis (MFA) using 13C-Labeled Succinate

Metabolic flux analysis is a powerful technique to quantify the rates of metabolic reactions within a biological system.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#) 13C-labeled substrates, such as **Disodium succinate-13C2**, are used to trace the flow of carbon through metabolic pathways.

Objective: To determine the intracellular fluxes of central carbon metabolism in mammalian cells.

Methodology:

- Cell Culture and Labeling:
  - Culture mammalian cells of interest to mid-exponential phase in standard culture medium.
  - Replace the standard medium with a labeling medium containing a known concentration of **Disodium succinate-13C2**. The unlabeled succinate should be replaced with the labeled form.
  - Incubate the cells for a sufficient period to achieve isotopic steady-state. This duration should be determined empirically for the specific cell line and experimental conditions.[\[18\]](#)
- Metabolite Extraction:
  - Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

- Extract intracellular metabolites using a cold solvent mixture, such as 80% methanol.
- Scrape the cells and collect the extract. Centrifuge to pellet cell debris.
- Dry the supernatant (metabolite extract) under a stream of nitrogen or using a vacuum concentrator.
- Analytical Quantification (LC-MS/MS):
  - Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis.
  - Separate the metabolites using liquid chromatography. A C18 column is commonly used for the separation of organic acids like succinate.[\[19\]](#)[\[20\]](#)
  - Detect and quantify the mass isotopologues of succinate and other downstream metabolites using tandem mass spectrometry (MS/MS).[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)
  - The mass shift of +2 amu will be indicative of the incorporation of the two  $^{13}\text{C}$  atoms from **Disodium succinate- $^{13}\text{C}_2$** .
- Data Analysis and Flux Calculation:
  - Correct the raw mass spectrometry data for the natural abundance of  $^{13}\text{C}$ .
  - Use a metabolic modeling software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic network model.
  - The software will then calculate the best-fit metabolic fluxes that explain the observed labeling patterns.

## Quantification of Succinate Concentration by Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is the gold standard for accurate quantification of metabolites in complex biological samples. **Disodium succinate- $^{13}\text{C}_2$**  can be used as an internal standard for the precise measurement of endogenous succinate levels.

Objective: To accurately quantify the concentration of succinate in biological samples (e.g., cell extracts, plasma, tissue homogenates).

Methodology:

- Sample Preparation:
  - To a known volume or weight of the biological sample, add a precise amount of **Disodium succinate-13C2** solution of a known concentration. This will serve as the internal standard.
  - Perform metabolite extraction as described in the MFA protocol (Section 2.1.2).
- LC-MS/MS Analysis:
  - Analyze the extracted samples by LC-MS/MS as described in the MFA protocol (Section 2.1.3).
  - Monitor the transitions for both unlabeled succinate (endogenous) and the 13C2-labeled succinate (internal standard).
- Quantification:
  - Calculate the ratio of the peak area of the endogenous succinate to the peak area of the 13C2-labeled succinate internal standard.
  - Generate a standard curve using known concentrations of unlabeled succinate spiked with the same fixed amount of the internal standard.
  - Determine the concentration of endogenous succinate in the samples by interpolating their peak area ratios on the standard curve.

## 13C NMR Spectroscopy for Metabolic Pathway Tracing

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to follow the fate of 13C labels in intact cells or cell extracts, providing detailed information about metabolic pathways and the positional incorporation of the label.[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)

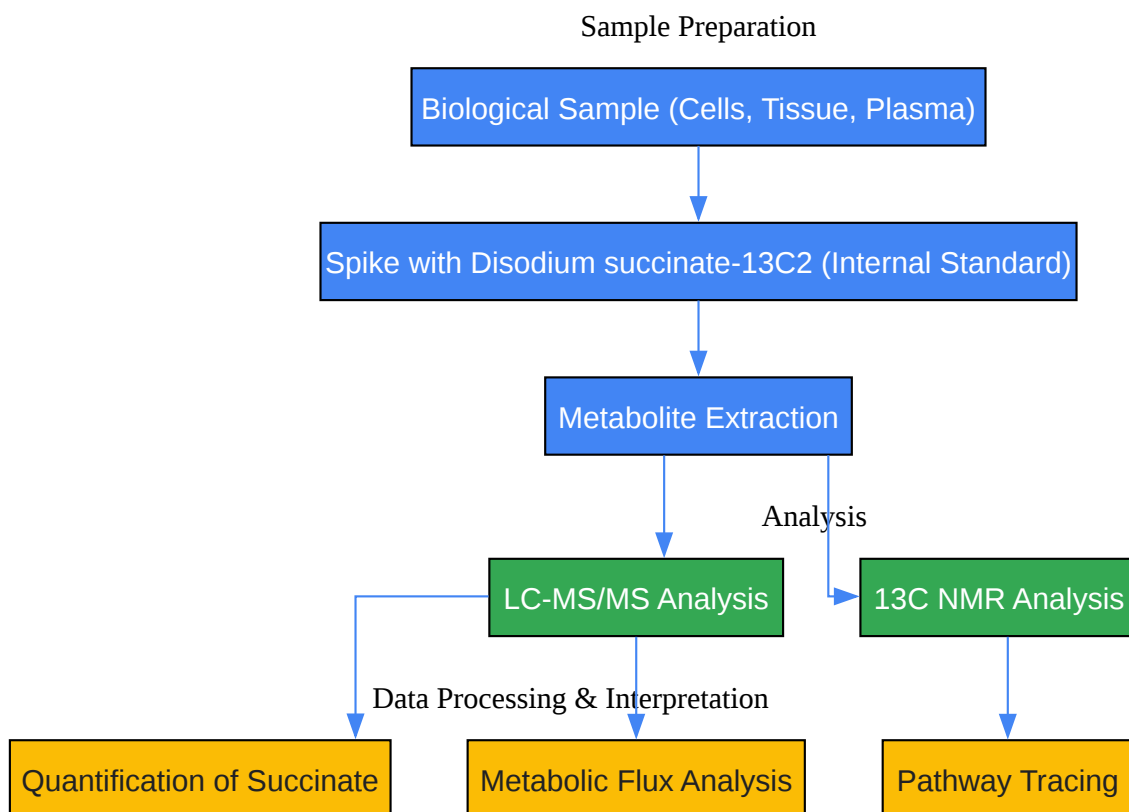
Objective: To trace the metabolic fate of the carbon backbone of succinate within cellular metabolism.

Methodology:

- Cell Labeling and Extraction:
  - Label the cells with **Disodium succinate-13C2** as described in the MFA protocol (Section 2.1.1).
  - Extract the metabolites as described in the MFA protocol (Section 2.1.2). For NMR analysis of intact cells, a perfusion system can be used.
- NMR Spectroscopy:
  - Dissolve the dried metabolite extract in a suitable deuterated solvent (e.g., D2O) for NMR analysis.
  - Acquire 1D and 2D <sup>13</sup>C NMR spectra on a high-field NMR spectrometer.
  - The chemical shifts and coupling patterns in the <sup>13</sup>C spectra will reveal the identity and the specific positions of the <sup>13</sup>C label in the downstream metabolites.
- Data Interpretation:
  - Assign the resonances in the <sup>13</sup>C NMR spectra to specific carbon atoms of metabolites based on comparison with reference spectra and databases.
  - The presence of <sup>13</sup>C label in metabolites such as malate, fumarate, aspartate, and glutamate will indicate the activity of the TCA cycle and connected pathways.

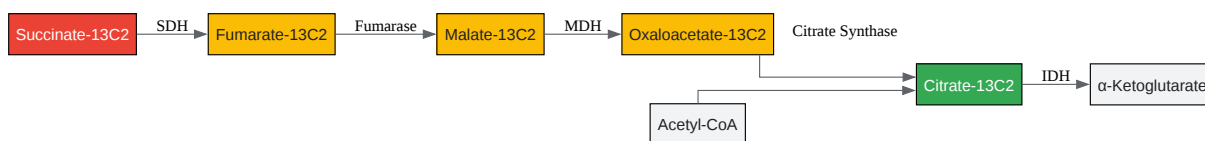
## Visualizations

The following diagrams illustrate key concepts and workflows relevant to the use of **Disodium succinate-13C2**.



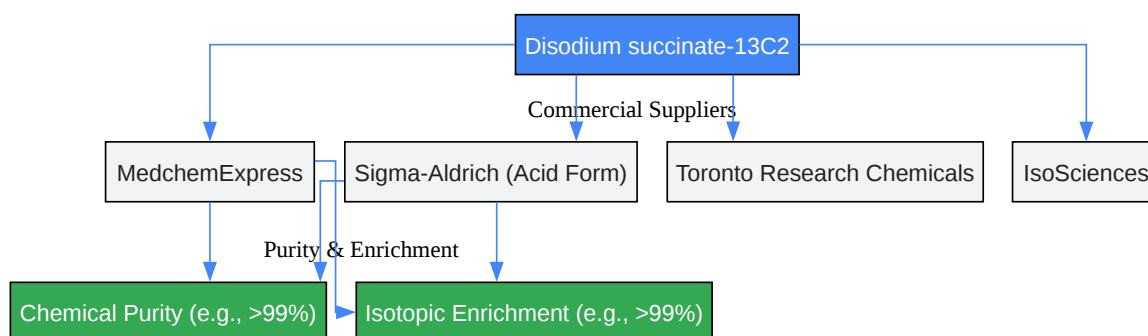
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Caption: Experimental workflow for utilizing **Disodium succinate-13C2**.



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Caption: Tracing of  $^{13}\text{C}$  label from Succinate- $^{13}\text{C}_2$  through the TCA cycle.



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Caption: Relationship between suppliers and purity specifications.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

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- To cite this document: BenchChem. [A Technical Guide to Disodium Succinate- $^{13}\text{C}_2$ : Commercial Availability, Purity, and Experimental Applications]. BenchChem, [2025]. [Online

PDF]. Available at: [<https://www.benchchem.com/product/b12399727#commercial-suppliers-and-purity-of-disodium-succinate-13c2>]

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